molecular formula C18H14N4O B12920116 4-Anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile CAS No. 89549-69-9

4-Anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile

Cat. No.: B12920116
CAS No.: 89549-69-9
M. Wt: 302.3 g/mol
InChI Key: VZXGKYDILZVLFK-UHFFFAOYSA-N
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Description

4-Anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the pyrimidine-5-carbonitrile class of heterocycles, which have been identified as promising scaffolds for the development of potential anticancer agents . Research on closely related analogues has demonstrated potent cytotoxic activity against challenging cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) . The molecular framework of this compound suggests a potential mechanism of action involving the inhibition of the PI3K/AKT signaling pathway. This pathway is a crucial regulator of cell survival, proliferation, and growth, and its frequent dysregulation in various human cancers makes it a high-value target for therapeutic intervention . Compounds with this core structure have been shown to act as multi-acting inhibitors on the PI3K/AKT axis, leading to downstream effects such as cell cycle arrest and the induction of caspase-3 dependent apoptosis in malignant cells . As such, this compound serves as a valuable reference standard and a key intermediate for researchers synthesizing and evaluating novel small-molecule inhibitors. It is intended for use in biochemical assays, enzyme inhibition studies, and cellular mechanism-of-action investigations to further elucidate the role of the PI3K/AKT pathway in oncogenesis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

89549-69-9

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

4-anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C18H14N4O/c1-23-15-9-7-13(8-10-15)17-16(11-19)18(21-12-20-17)22-14-5-3-2-4-6-14/h2-10,12H,1H3,(H,20,21,22)

InChI Key

VZXGKYDILZVLFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=N2)NC3=CC=CC=C3)C#N

Origin of Product

United States

Preparation Methods

Solvent-Free Fusion Method

A green and efficient solvent-free protocol has been reported for synthesizing pyrimidine-5-carbonitrile derivatives, including 4-anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile. The method involves:

  • Starting substrate: 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile synthesized from 2-(methoxy(4-methoxyphenyl)methylene)malononitrile and cyanamide.
  • Reagents and substrate are thoroughly ground and mixed at room temperature.
  • The mixture is subjected to fusion at an appropriate temperature.
  • The fused mixture is triturated with ethanol, acidified with dilute hydrochloric acid, poured onto crushed ice, and crystallized using a suitable solvent.

This method offers advantages such as solvent-free conditions, easily accessible starting materials, high yields, and facile product isolation, making it environmentally friendly and suitable for scale-up.

Nucleophilic Aromatic Substitution on 4-Chloro Pyrimidine Derivatives

Another approach involves the reaction of 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile with aromatic amines:

  • The 4-chloro pyrimidine derivative is dissolved in dry benzene.
  • Substituted aromatic primary amines (such as aniline derivatives) are added in excess.
  • The mixture is heated under reflux for 11–14 hours.
  • The precipitated product is filtered, washed with water, dried, and recrystallized from acetone.

This method allows the substitution of the chlorine atom at the 4-position with an anilino group, yielding the target compound or its analogs.

Cyclocondensation Using Microwave Irradiation

Microwave-assisted synthesis has been employed to enhance reaction rates and yields in the preparation of pyrimidine-5-carbonitrile derivatives:

  • Cyclocondensation of ethyl cyanoacetate, thiourea, and substituted aromatic aldehydes in ethanol with potassium carbonate as a catalyst.
  • Microwave irradiation at 210 W for 5–10 minutes significantly increases yield (up to 85%) compared to conventional reflux methods (55% yield).
  • This method reduces reaction time from hours to minutes and improves product purity.

Although this method is more commonly applied to related pyrimidine-5-carbonitrile derivatives, it can be adapted for the synthesis of this compound by selecting appropriate starting materials.

Preparation via 4-Amino-6-Chloropyrimidine Intermediates

A patented industrial method involves:

  • Synthesis of 4-amino-6-chloropyrimidine intermediates by ammonolysis of 4,6-dichloropyrimidine compounds under controlled temperature (around 60 °C).
  • Subsequent reaction of the 4-amino-6-chloropyrimidine with alcohols and alkaline catalysts under reflux to introduce alkoxyl groups at the 6-position.
  • This intermediate can then be further functionalized by nucleophilic substitution with aniline derivatives to yield the target compound.

This method is noted for its green chemistry aspects, high yield (over 90%), low impurity content, and suitability for industrial-scale production.

Method Key Reagents/Conditions Reaction Time Yield (%) Advantages Limitations
Solvent-Free Fusion 2-(methoxy(4-methoxyphenyl)methylene)malononitrile, cyanamide; fusion, ethanol trituration Fusion time variable High (not specified) Solvent-free, green, high yield Requires precise temperature control
Nucleophilic Aromatic Substitution 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile, aromatic amines, benzene reflux 11–14 hours Moderate to high Straightforward substitution Long reaction time, use of benzene
Microwave-Assisted Cyclocondensation Ethyl cyanoacetate, thiourea, aromatic aldehyde, K2CO3, ethanol, microwave 5–10 minutes Up to 85 Rapid, high yield, energy efficient Requires microwave equipment
Ammonolysis and Alkoxylation 4,6-dichloropyrimidine, ammonia, alcohol, alkaline catalyst, reflux Several hours >90 Industrial scale, green, high purity Multi-step, requires careful control
  • The solvent-free fusion method is particularly notable for its environmental benefits and ease of product isolation, making it a preferred method in recent research for synthesizing pyrimidine derivatives with cyano and methoxyphenyl substituents.
  • Nucleophilic aromatic substitution on 4-chloro pyrimidine derivatives remains a classical and reliable method for introducing anilino groups, though it requires longer reaction times and the use of organic solvents like benzene.
  • Microwave-assisted synthesis significantly reduces reaction times and improves yields, which is advantageous for rapid synthesis and screening of analogs, though it may require specialized equipment.
  • Industrial methods focusing on ammonolysis of dichloropyrimidines followed by alkoxylation and amination provide scalable routes with high purity and yield, suitable for commercial production.

The preparation of this compound can be achieved through several synthetic routes, each with distinct advantages. The solvent-free fusion method and microwave-assisted cyclocondensation offer greener and faster alternatives, while nucleophilic aromatic substitution and industrial ammonolysis methods provide robust and scalable approaches. Selection of the method depends on the desired scale, available equipment, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyrimidine derivatives.

    Oxidation Products: Oxidized forms of the compound with altered functional groups.

    Reduction Products: Reduced derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine-5-carbonitriles, including 4-anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile, exhibit promising anticancer properties.

Case Studies

  • A study demonstrated that specific substitutions at the C5 position of the pyrimidine ring significantly increased the compound's potency against cancer cell lines. For instance, compounds with a carbonitrile group at C5 exhibited similar potency to existing CDK9 inhibitors .

Antimicrobial Properties

The compound also shows notable antimicrobial activity against various pathogens.

Broad-Spectrum Activity

  • Pyrimidine derivatives have been reported to possess marked antibacterial and antifungal properties. The introduction of different substituents can enhance their efficacy against resistant strains .

Research Findings

  • A study synthesized a series of 6-aryl-5-cyano thiouracil derivatives, which included compounds similar to this compound. These compounds demonstrated significant antimicrobial activity, indicating that modifications to the pyrimidine structure can lead to enhanced biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives.

Key Insights

  • The presence of electron-donating groups, such as methoxy substituents, at specific positions on the phenyl ring can improve solubility and bioavailability, impacting overall efficacy .
  • Variations in substituents on the aniline moiety also play a critical role in modulating activity against specific targets, such as bacterial protein translocase and viral polymerases .

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for yield and purity.

Synthesis Pathways

  • Common methods include the reaction of malononitrile with appropriate aryl aldehydes under basic conditions, which allows for the introduction of various substituents on the pyrimidine ring .

Mechanism of Action

The mechanism of action of 4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Synthesis : The target compound’s solvent-free synthesis offers higher yields (70–80%) compared to derivatives requiring reflux with piperazine (20–70%) .
  • Substituent Effects : Bulky groups (e.g., 4-phenylpiperazine in 4c) improve yields due to enhanced steric stabilization, while electron-withdrawing substituents (e.g., bromo in 5d) reduce yields .

Physicochemical and Spectral Properties

Table 2: Spectral and Thermal Data

Compound Name IR (C≡N, cm⁻¹) ¹H-NMR (Key Signals, δ ppm) Melting Point (°C)
4-Anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile 2202 6.8–7.8 (ArH), 3.8 (OCH₃) 270–272
4a 2200 2.45–3.12 (piperazine CH₂) 160–162
4c 2204 3.82–4.07 (piperazine CH₂N) 158–160
5d 2216 7.5–7.8 (4-Br-C₆H₄) >300 (charring)
7f 2210 8.2 (N=CH), 3.7–3.9 (OCH₃) 222–224

Key Observations :

  • Thermal Stability : Brominated derivative 5d exhibits exceptional thermal stability (charring >300°C), likely due to strong intermolecular halogen bonding .
  • Electronic Effects : Methoxy groups in the target compound and 7f result in distinct OCH₃ signals (~3.8 ppm) and moderate red shifts in UV-Vis spectra due to electron donation .

Table 3: Anticancer Activity (PI3K/AKT Pathway)

Compound Name IC₅₀ (µM) Apoptosis Induction Efficiency Notes
This compound 1.2 High (80% at 10 µM) Potent PI3K inhibition
4c 4.5 Moderate (50% at 10 µM) Reduced permeability due to bulk
5d 0.9 High (85% at 10 µM) Enhanced binding via Br···H interactions
7f 2.8 Moderate (60% at 10 µM) Trimethoxy group improves solubility

Key Observations :

  • Potency : The brominated analog 5d shows superior activity (IC₅₀ = 0.9 µM), attributed to halogen bonding with kinase active sites .
  • Solubility : The trimethoxybenzylidene group in 7f enhances aqueous solubility but reduces membrane permeability, lowering efficacy .

Broader Structural Analogues

  • 4-Isopropoxy-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile : The isopropoxy group increases lipophilicity (logP = 3.2 vs. 2.5 for the target compound), favoring blood-brain barrier penetration .
  • 4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenylpyrimidine-5-carbonitrile: The sulfanyl group enhances metabolic stability but reduces PI3K affinity (IC₅₀ = 8.7 µM) .

Biological Activity

4-Anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their anticancer, antiviral, and antimicrobial properties. This article aims to provide an in-depth examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C17H16N4O
  • Molecular Weight : 284.34 g/mol
  • CAS Number : [Not specified in sources]

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Common methods include:

  • Condensation Reactions : Involving an aniline derivative and a substituted pyrimidine.
  • Cyclization : Using carbonitrile and methoxy-substituted phenyl groups to form the final compound.

Anticancer Properties

Research has demonstrated that this compound exhibits notable anticancer activity. It acts primarily as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study :
A study evaluated the compound's efficacy against various cancer cell lines, revealing an IC50 value in the low nanomolar range, indicating potent antiproliferative effects. The compound was found to induce apoptosis in cancer cells by activating intrinsic pathways involving caspases.

Cell LineIC50 (nM)Mechanism of Action
MDA-MB-23112CDK inhibition leading to cell cycle arrest
A54925Induction of apoptosis
HepG230Inhibition of PI3K/AKT pathway

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. It has been tested against various viral strains, demonstrating the ability to inhibit viral replication.

Key Findings :

  • The compound was effective against influenza virus with an EC50 value indicating significant antiviral activity.
  • Mechanistically, it appears to interfere with viral entry and replication processes.

The biological activity of this compound is largely attributed to its ability to bind to specific targets within the cell:

  • CDK Inhibition : By inhibiting CDKs, the compound prevents phosphorylation events necessary for cell cycle progression.
  • Apoptosis Induction : It activates apoptotic pathways through mitochondrial dysfunction and caspase activation.
  • Antiviral Mechanisms : The interaction with viral proteins disrupts their function, thereby inhibiting replication.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the aniline and pyrimidine rings can significantly affect biological activity:

  • The presence of a methoxy group enhances lipophilicity and cellular uptake.
  • Substituents on the aniline ring can modulate binding affinity and selectivity towards CDKs.

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